molecular formula C18H15FN2O3S2 B11270766 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

Cat. No.: B11270766
M. Wt: 390.5 g/mol
InChI Key: IWDBYGKOGWISGH-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.

    Coupling with Phenyl Group: The final step involves coupling the thiophene ring with the phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)(methyl)sulfamoyl]benzoic acid
  • N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Uniqueness

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a fluorophenyl group, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H15FN2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C18H15FN2O3S2/c1-21(15-9-7-13(19)8-10-15)26(23,24)16-11-12-25-17(16)18(22)20-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22)

InChI Key

IWDBYGKOGWISGH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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